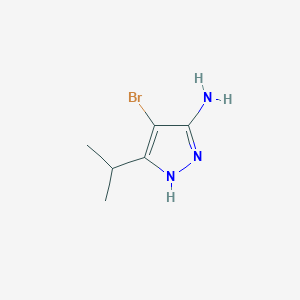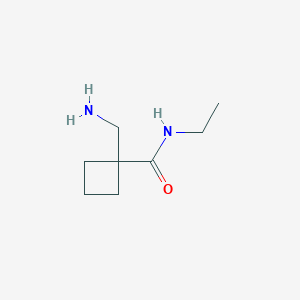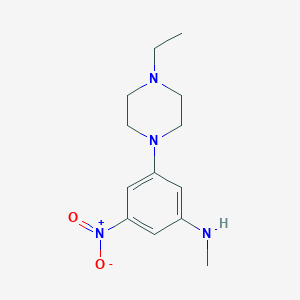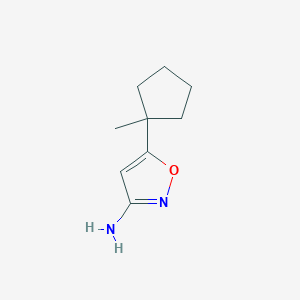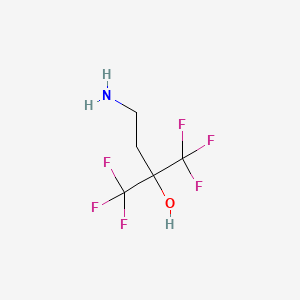
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol” is a chemical compound with the molecular formula C5H7F6NO. It has a molecular weight of 211.11 g/mol . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7F6NO/c6-4(7,8)3(13,1-2-12)5(9,10)11/h13H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Trifluoromethylated Furan Derivatives
Mosslemin et al. (2004) discussed the synthesis of new trifluoromethylated furan derivatives, derived from the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones. The process involves the production of fluorinated aminoketenimines, followed by enolization-cyclization reactions (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Peptide Synthesis
Gorbunova et al. (1991) highlighted the use of 4,4,4-trifluoro-3-oxo-1-butenyl group as a protecting group for N-H terminal of amino acids in peptide synthesis. This group can be introduced using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and removed through acidic hydrolysis (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
Anti-Histaminic Activity Studies
Casy and Parulkar (1969) synthesized various isomers of 4-amino-1,2-diarylbutenes from 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol. These compounds were investigated for their anti-histaminic properties, contributing to understanding the structural influences on such activity (Casy & Parulkar, 1969).
Synthesis of Fluorinated Amino Acids
Pigza et al. (2009) accomplished stereoselective syntheses of valuable fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid. This process included conversion to a chiral oxazoline, followed by an oxidative rearrangement, demonstrating a method for producing configurationally pure amino acids (Pigza, Quach, & Molinski, 2009).
Development of 19F NMR Probes
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline amino acids, which were used in α-helical and polyproline helix peptides. These amino acids exhibited distinct conformational preferences and were detectable by 19F NMR, suggesting their application in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO/c6-4(7,8)3(13,1-2-12)5(9,10)11/h13H,1-2,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWQHPVACSJVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
